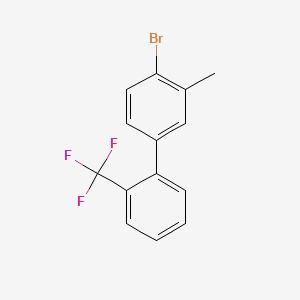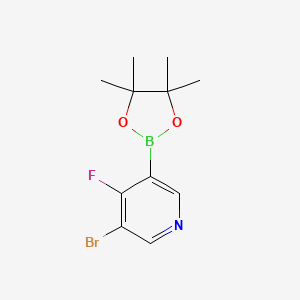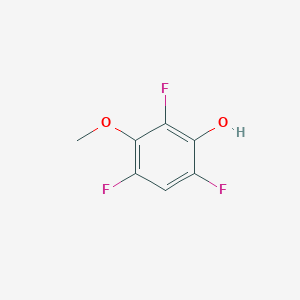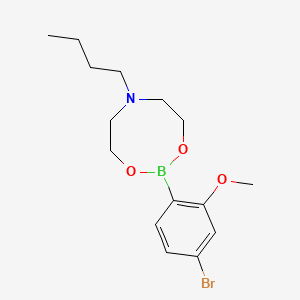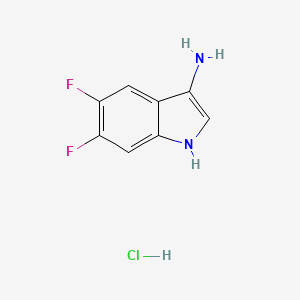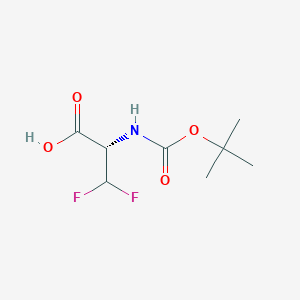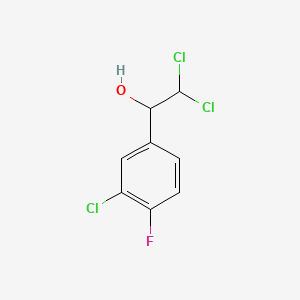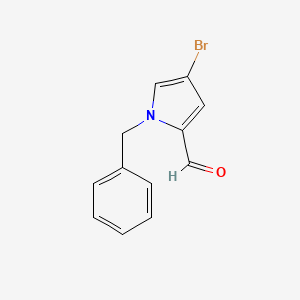
1-Benzyl-4-bromo-1H-pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-bromo-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound that features a pyrrole ring substituted with a benzyl group at the nitrogen atom, a bromine atom at the fourth position, and an aldehyde group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-bromo-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization.
Introduction of the Bromine Atom: The bromine atom is introduced via bromination reactions, often using bromine or N-bromosuccinimide (NBS) as the brominating agents.
Addition of the Benzyl Group: The benzyl group is introduced through a benzylation reaction, typically using benzyl halides in the presence of a base.
Formation of the Aldehyde Group: The aldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions: 1-Benzyl-4-bromo-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products:
Oxidation: 1-Benzyl-4-bromo-1H-pyrrole-2-carboxylic acid.
Reduction: 1-Benzyl-4-bromo-1H-pyrrole-2-methanol.
Substitution: 1-Benzyl-4-azido-1H-pyrrole-2-carbaldehyde.
科学的研究の応用
1-Benzyl-4-bromo-1H-pyrrole-2-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It acts as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
作用機序
The mechanism of action of 1-Benzyl-4-bromo-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions . The molecular pathways involved can vary, but they often include inhibition or activation of specific proteins, leading to desired therapeutic effects .
類似化合物との比較
1-Benzyl-1H-pyrrole-2-carbaldehyde: Lacks the bromine atom at the fourth position, resulting in different reactivity and applications.
4-Bromo-1H-pyrrole-2-carbaldehyde:
1-Benzyl-4-chloro-1H-pyrrole-2-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and applications.
Uniqueness: 1-Benzyl-4-bromo-1H-pyrrole-2-carbaldehyde is unique due to the presence of both the benzyl and bromine substituents, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research .
特性
分子式 |
C12H10BrNO |
|---|---|
分子量 |
264.12 g/mol |
IUPAC名 |
1-benzyl-4-bromopyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H10BrNO/c13-11-6-12(9-15)14(8-11)7-10-4-2-1-3-5-10/h1-6,8-9H,7H2 |
InChIキー |
QOBMVLLLQDDWQG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C=C(C=C2C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


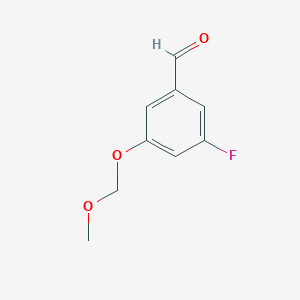
![(4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B14031426.png)
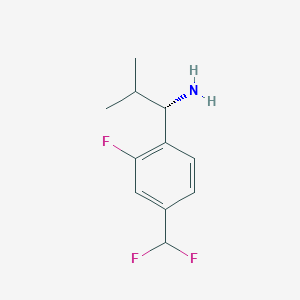


![1-Iodo-3,6-dimethylimidazo[1,5-A]pyrazin-8-amine](/img/structure/B14031447.png)
